3-epi-alpha-Amyrin

Description

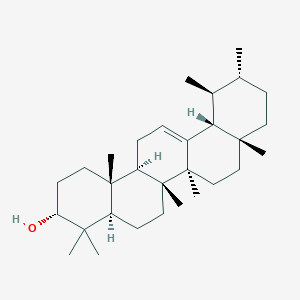

Structure

3D Structure

Properties

IUPAC Name |

(3R,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h9,19-20,22-25,31H,10-18H2,1-8H3/t19-,20+,22+,23-,24-,25+,27-,28+,29-,30-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLPMRQHCOLESF-ACUMZOKISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317410 | |

| Record name | 3-epi-α-Amyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5937-48-4 | |

| Record name | 3-epi-α-Amyrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5937-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-epi-α-Amyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources, Isolation, and Purification of 3-epi-α-Amyrin

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-epi-α-Amyrin is a pentacyclic triterpenoid of the ursane series, a class of natural products known for a wide array of pharmacological activities. As an epimer of the more extensively studied α-amyrin, it presents a unique stereochemistry at the C-3 position (an α-oriented hydroxyl group) which can significantly influence its biological activity.[1] Despite its potential, 3-epi-α-amyrin remains comparatively understudied.[1] This technical guide provides a comprehensive overview of its known natural sources, a detailed protocol for its isolation and purification from plant resins, and a summary of quantitative data reported in the literature. This document is intended to serve as a foundational resource for researchers seeking to isolate and investigate this promising bioactive compound.

Natural Occurrence and Biosynthesis

Natural Sources

3-epi-α-Amyrin has been identified as a natural constituent in a limited number of plant species, primarily within their resins and epicuticular waxes.[1][2] The most well-documented sources belong to the Boswellia genus, which is renowned for producing frankincense resin. Specifically, 3-epi-α-amyrin is a key precursor to β-boswellic acids in certain Boswellia species.[3] It has also been reported in Sapium haematospermum.[4] The compound is often found alongside its isomers, α-amyrin and β-amyrin, which complicates its isolation due to their structural similarity.[1]

Biosynthesis Pathway

Like all pentacyclic triterpenoids, the biosynthesis of 3-epi-α-amyrin originates from the 30-carbon precursor squalene, following the mevalonate pathway.[1] The key steps involve the cyclization of (3S)-2,3-oxidosqualene by a specific oxidosqualene cyclase (OSC), α-amyrin synthase, to form the ursane skeleton of α-amyrin.[1] The formation of 3-epi-α-amyrin is proposed to occur via a subsequent epimerization step at the C-3 position, converting the 3β-hydroxyl group of α-amyrin to the 3α-hydroxyl configuration.[1]

References

- 1. 3-epi-alpha-Amyrin | 5937-48-4 | Benchchem [benchchem.com]

- 2. usbio.net [usbio.net]

- 3. Chemical, molecular and structural studies of Boswellia species: β-Boswellic Aldehyde and 3-epi-11β-Dihydroxy BA as precursors in biosynthesis of boswellic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C30H50O | CID 12358389 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biosynthesis of 3-epi-α-Amyrin in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-epi-α-Amyrin is a pentacyclic triterpenoid found in various plant species, notably in the resins of Boswellia species. As an epimer of the more common α-amyrin, it exhibits distinct stereochemistry at the C-3 position with a hydroxyl group in the alpha-orientation (3α-OH) rather than the beta-orientation (3β-OH) of α-amyrin.[1] This structural nuance can significantly influence its biological activity, making the elucidation of its biosynthetic pathway a critical area of research for drug discovery and development. This technical guide provides a comprehensive overview of the current understanding of the 3-epi-α-amyrin biosynthesis pathway in plants, including quantitative data, experimental protocols, and pathway visualizations.

Core Biosynthetic Pathway

The biosynthesis of 3-epi-α-amyrin is understood to proceed through the well-established isoprenoid pathway, leading to the formation of the universal triterpenoid precursor, (3S)-2,3-oxidosqualene.[1] The subsequent steps involve cyclization to form the α-amyrin skeleton, followed by a putative epimerization at the C-3 position.

The initial stages of the pathway, leading to 2,3-oxidosqualene, occur via the mevalonate (MVA) pathway in the cytoplasm and endoplasmic reticulum of plant cells.

From 2,3-Oxidosqualene to α-Amyrin

The cyclization of (3S)-2,3-oxidosqualene is a critical branch point in triterpenoid biosynthesis. This reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). Specifically, the formation of α-amyrin is catalyzed by α-amyrin synthase (EC 5.4.99.40).[2] This enzyme facilitates a series of concerted cyclization and rearrangement reactions to produce the ursane-type triterpenoid skeleton of α-amyrin.

The Putative Epimerization to 3-epi-α-Amyrin

Current evidence suggests that 3-epi-α-amyrin is formed from α-amyrin through an epimerization reaction at the C-3 hydroxyl group.[3] However, the specific enzyme responsible for this conversion has not yet been identified and remains a key area for future research. It is hypothesized that a currently unknown C-3 epimerase or a related enzyme facilitates this stereochemical inversion.

Quantitative Data on Amyrin Distribution

The relative abundance of α-amyrin, β-amyrin, and 3-epi-α-amyrin varies significantly between different plant species and even between different parts of the same plant. The resin of Boswellia species is a particularly rich source of these compounds. The following table summarizes the quantitative analysis of these amyrins in the resins of three different Boswellia species.[4][5]

| Compound | Boswellia sacra Resin (%) | Boswellia serrata Resin (%) | Boswellia papyrifera Resin (%) |

| α-Amyrin | 2.63 | 0.85 | 1.12 |

| β-Amyrin | 1.98 | 1.23 | 0.95 |

| 3-epi-α-Amyrin | 1.54 | Not Detected | Not Detected |

Data extracted from Al-Harrasi et al. (2018).[4][5]

Experimental Protocols

Extraction of Triterpenoids from Plant Resin

This protocol outlines a general procedure for the extraction of amyrins from frankincense resin.

Materials:

-

Dried and ground frankincense resin

-

Methanol (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Rotary evaporator

-

Filter paper

Procedure:

-

Macerate the ground resin (e.g., 100 g) in methanol (e.g., 500 mL) at room temperature for 24 hours.

-

Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Re-dissolve the concentrated extract in a minimal amount of dichloromethane for further analysis.

High-Performance Liquid Chromatography (HPLC) for Amyrin Separation

This protocol provides a starting point for the separation and quantification of amyrin isomers.[6][7][8]

Instrumentation and Columns:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase and Conditions:

-

Isocratic elution with a mobile phase of acetonitrile and water (e.g., 95:5 v/v).[7]

-

Flow rate: 1.0 mL/min.

-

Detection wavelength: 210 nm.

-

Injection volume: 20 µL.

Standard Preparation:

-

Prepare stock solutions of α-amyrin, β-amyrin, and 3-epi-α-amyrin standards in the mobile phase.

-

Generate a calibration curve by injecting a series of standard dilutions of known concentrations.

Sample Analysis:

-

Filter the extracted sample through a 0.45 µm syringe filter before injection.

-

Identify and quantify the amyrin isomers by comparing their retention times and peak areas to the calibration standards.

Gas Chromatography-Mass Spectrometry (GC-MS) for Triterpenoid Analysis

GC-MS is a powerful technique for the identification and quantification of triterpenoids after derivatization.[9][10]

Sample Preparation and Derivatization:

-

Evaporate the extracted sample to dryness under a stream of nitrogen.

-

Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.[9]

-

Heat the mixture at a specific temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to convert the hydroxyl groups to their trimethylsilyl (TMS) ethers.

GC-MS Conditions:

-

GC Column: A non-polar capillary column such as a DB-5MS or HP-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: e.g., 150°C, hold for 2 minutes.

-

Ramp: e.g., 10°C/min to 300°C.

-

Final hold: e.g., 10 minutes at 300°C.

-

-

Injector Temperature: e.g., 280°C.

-

MS Ion Source Temperature: e.g., 230°C.

-

MS Quadrupole Temperature: e.g., 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: e.g., m/z 50-650.

Data Analysis:

-

Identify the TMS-derivatized amyrins by comparing their mass spectra and retention times with those of derivatized standards and by searching mass spectral libraries (e.g., NIST, Wiley).

Visualizations

Biosynthesis Pathway of 3-epi-α-Amyrin

Caption: Proposed biosynthesis pathway of 3-epi-α-amyrin from the MVA pathway.

Experimental Workflow for Triterpenoid Analysis

Caption: General experimental workflow for the analysis of triterpenoids.

References

- 1. 3-epi-alpha-Amyrin | 5937-48-4 | Benchchem [benchchem.com]

- 2. alpha-amyrin biosynthesis [iubmb.qmul.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Chemical, molecular and structural studies of Boswellia species: β-Boswellic Aldehyde and 3-epi-11β-Dihydroxy BA as precursors in biosynthesis of boswellic acids | PLOS One [journals.plos.org]

- 5. Chemical, molecular and structural studies of Boswellia species: β-Boswellic Aldehyde and 3-epi-11β-Dihydroxy BA as precursors in biosynthesis of boswellic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Triterpenoids from swallow roots--a convenient HPLC method for separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Development of a gas chromatography-mass spectrometry method to monitor in a single run, mono- to triterpenoid compounds distribution in resinous plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijpsonline.com [ijpsonline.com]

Spectroscopic data (NMR, IR, MS) for 3-epi-alpha-Amyrin characterization.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and methodologies essential for the characterization of 3-epi-alpha-amyrin, a pentacyclic triterpenoid of the ursane skeleton. This document summarizes key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines detailed experimental protocols, and visualizes a relevant biological pathway to support research and development activities.

Spectroscopic Data for this compound

The unequivocal identification of this compound relies on a combination of spectroscopic techniques. The data presented below is compiled from representative sources and should be used as a reference for the analysis of purified samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, allowing for the determination of its carbon skeleton and stereochemistry. The key distinction from its isomer, α-amyrin, is the stereochemistry at the C-3 position, which is evident in the NMR spectra. In this compound, the hydroxyl group at C-3 is in the alpha (axial) position, whereas in α-amyrin, it is in the beta (equatorial) position. This difference significantly impacts the chemical shift of C-3.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by a complex aliphatic region due to the numerous methyl, methylene, and methine protons of the pentacyclic structure.

Table 1: Representative ¹H NMR Data for this compound

| Signal Type | Chemical Shift (δ, ppm) | Multiplicity | Protons | Notes |

| Olefinic Proton (H-12) | ~5.15 - 5.25 | m | 1H | Characteristic of the double bond in the ursane skeleton. |

| Carbinol Proton (H-3) | ~3.0 - 3.2 | m | 1H | The multiplicity and coupling constants of this signal are indicative of the axial orientation of the proton. |

| Methyl Protons | ~0.70 - 1.10 | s, d | 24H | Multiple singlet and doublet signals corresponding to the eight methyl groups. |

| Aliphatic Protons | ~1.2 - 2.2 | m | - | A complex region of overlapping methylene and methine proton signals. |

Note: Chemical shifts are typically reported for spectra recorded in CDCl₃ and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a detailed map of the carbon framework. The chemical shift of C-3 is a diagnostic marker for differentiating this compound from α-amyrin.

Table 2: Key ¹³C NMR Assignments for this compound [1]

| Carbon Atom | Chemical Shift (δ, ppm) | Carbon Type | Notes |

| C-3 | ~76.2 | CH | Significantly upfield shifted compared to α-amyrin (~78.2-79.0 ppm) due to the axial hydroxyl group.[1] |

| C-12 | ~124.3 - 125.0 | CH | Olefinic carbon. |

| C-13 | ~139.5 - 140.0 | C | Olefinic quaternary carbon. |

| Methyls | ~15.0 - 30.0 | CH₃ | Eight distinct signals for the methyl carbons. |

| Methylenes | ~18.0 - 50.0 | CH₂ | Multiple signals in the aliphatic region. |

| Methines | ~30.0 - 60.0 | CH | Various signals from the cyclic core. |

| Quaternary | ~30.0 - 50.0 | C | Non-protonated carbons in the ring junctions. |

Note: Assignments are based on general amyrin data and the specifically reported C-3 chemical shift for the epi-configuration.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3600 - 3200 | O-H stretch | Broad absorption indicative of the hydroxyl group. |

| ~3000 - 2850 | C-H stretch | Sharp absorptions from aliphatic methyl and methylene groups. |

| ~1640 | C=C stretch | Weak absorption for the double bond in the ring system. |

| ~1460 & ~1380 | C-H bend | Characteristic bending vibrations of methyl and methylene groups. |

| ~1040 | C-O stretch | Strong absorption corresponding to the secondary alcohol. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Table 4: Mass Spectrometry Data for this compound

| Technique | Ion | m/z | Notes |

| HR-ESI-MS | [M+H]⁺ | ~427.3935 | High-resolution mass spectrometry provides the exact mass for molecular formula confirmation (C₃₀H₅₁O⁺). |

| HR-ESI-MS | [M+Na]⁺ | ~449.3754 | Sodiated adduct commonly observed in ESI. |

| EI-MS | M⁺ | 426 | Molecular ion peak. |

| EI-MS | Fragments | 218, 207, 203, 189 | Characteristic retro-Diels-Alder fragmentation of the C-ring, typical for amyrin-type triterpenoids. The fragment at m/z 218 is particularly significant for the ursane skeleton. |

Experimental Protocols

Detailed and rigorous experimental protocols are crucial for obtaining high-quality spectroscopic data for the characterization of this compound.

Sample Preparation for NMR, IR, and MS Analysis

-

Isolation and Purification : this compound is typically isolated from plant sources, such as resins or epicuticular waxes, through solvent extraction (e.g., with hexane, chloroform, or ethanol) followed by chromatographic purification.[1] Column chromatography using silica gel with a gradient elution system (e.g., hexane-ethyl acetate) is commonly employed to separate triterpenoid isomers.[1]

-

Purity Assessment : The purity of the isolated this compound should be assessed by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) before spectroscopic analysis. A purity of >95% is recommended for unambiguous spectral interpretation.

-

Sample Preparation for NMR :

-

Weigh 5-10 mg of the purified and dried sample.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or C₅D₅N) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Sample Preparation for IR (KBr Pellet Method) :

-

Grind a small amount (1-2 mg) of the dried sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Sample Preparation for MS :

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

For ESI-MS, the solution can be directly infused or injected into the LC-MS system.

-

For EI-MS, the sample is typically introduced via a direct insertion probe.

-

Spectroscopic Analysis Workflow

Caption: Workflow for the Spectroscopic Characterization of this compound.

Biological Signaling Pathway

This compound and its isomers are known to possess various biological activities, including anti-inflammatory effects. The anti-inflammatory mechanism of the closely related α-amyrin has been shown to involve the inhibition of the NF-κB signaling pathway. It is plausible that this compound exerts its anti-inflammatory effects through a similar mechanism.

Anti-Inflammatory Signaling Pathway of Amyrins

Inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), activate signaling cascades that lead to the activation of the transcription factor NF-κB. This, in turn, upregulates the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Amyrins have been shown to inhibit this pathway at multiple levels.

Caption: Proposed Anti-Inflammatory Mechanism of Amyrins via NF-κB Pathway Inhibition.

References

An In-depth Technical Guide to 3-epi-alpha-Amyrin: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-epi-alpha-Amyrin is a naturally occurring pentacyclic triterpenoid compound found in various plant species. As an isomer of the more commonly studied α-amyrin, it is distinguished by the stereochemistry of the hydroxyl group at the C-3 position.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its structural details, spectroscopic data, and known biological activities. Detailed experimental protocols for its isolation and characterization are also presented to aid researchers in their scientific investigations. This document aims to serve as a foundational resource for scientists and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a member of the triterpenoid class of organic compounds, which are derived from a 30-carbon precursor, squalene.[1][2] Its chemical structure and properties have been characterized through various analytical techniques.

Tabulated Physical and Chemical Data

The following table summarizes the key quantitative data for this compound:

| Property | Value | Source(s) |

| Molecular Formula | C₃₀H₅₀O | [3][4][5] |

| Molecular Weight | 426.7 g/mol | [3][5][6] |

| IUPAC Name | (3R,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-ol | [1][3] |

| CAS Number | 5937-48-4 | [1][3][4] |

| Appearance | Solid | [6] |

| Melting Point | 138 °C | [6] |

| Solubility | Practically insoluble in water. Soluble in organic solvents like hexane and methanol. | [1][2] |

| Accurate Mass | 426.386 g/mol | [3][4] |

Experimental Protocols

The isolation and characterization of this compound from natural sources involve a series of well-defined experimental procedures.

Isolation and Purification

The general workflow for isolating this compound from plant matrices, such as the resins of Boswellia serrata, is outlined below.[1][3]

Experimental Workflow for Isolation and Purification

Caption: A generalized workflow for the isolation and purification of this compound from natural sources.

Methodology:

-

Extraction: The initial step involves the extraction of the compound from its natural source using organic solvents. The choice of solvent is dictated by the polarity of the target compound. Non-polar solvents like hexane are often effective for lipophilic triterpenes.[1]

-

Fractionation: The resulting crude extract is then subjected to fractionation using techniques such as column chromatography with a silica gel stationary phase.[1]

-

Elution: A solvent gradient, typically a mixture of hexane and ethyl acetate with increasing polarity, is used to elute the column. This allows for the separation of compounds based on their polarity.[1]

-

Purification: Fractions identified as containing this compound are further purified using methods like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.[1]

Structural Elucidation

The structure of this compound is confirmed through a combination of spectroscopic techniques.[1]

Spectroscopic Analysis Workflow

Caption: A workflow diagram illustrating the spectroscopic techniques used for the structural elucidation of this compound.

Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are fundamental for determining the carbon framework and proton environments. Techniques like Attached Proton Test (APT) and Distortionless Enhancement by Polarization Transfer (DEPT) provide further detail on the types of carbon atoms present.[1] A key diagnostic feature in the ¹³C-NMR spectrum is the chemical shift of the C-3 carbon, which resonates at a higher field (upfield) compared to its 3β-hydroxy isomer, α-amyrin.[1]

-

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS) are used to determine the molecular weight of the compound.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the presence of key functional groups, such as the hydroxyl (-OH) group.[1]

-

Chiroptical Studies: Methods like Electronic Circular Dichroism (ECD) and optical rotation measurements are crucial for determining the absolute configuration of the molecule.[1]

Biological Activity and Potential Applications

This compound, as a pentacyclic triterpenoid, is part of a class of compounds known for a wide range of pharmacological effects.[1]

Known Biological Activities

-

Anti-inflammatory and Analgesic Properties: Triterpenoids, including the amyrin family, are recognized for their anti-inflammatory and pain-relieving effects.[1][5] The mode of action often involves the modulation of inflammatory pathways and the inhibition of pro-inflammatory mediators.[5]

-

Anticancer Potential: Studies have suggested that this compound may possess anticancer properties, making it a candidate for further investigation in cancer drug development.[5]

-

Modulation of Oxidative Stress: The compound is also believed to play a role in modulating oxidative stress, which suggests potential applications in diseases associated with oxidative damage.[5]

Signaling Pathways

While specific signaling pathways for this compound are not extensively detailed in the available literature, its anti-inflammatory effects are likely mediated through the inhibition of key inflammatory signaling cascades. The broader class of amyrins has been shown to interact with pathways involving NF-κB and CREB activation, and inhibit the production of cytokines like TNF-α and IL-6.[7][8]

Hypothesized Anti-inflammatory Signaling

Caption: A simplified diagram illustrating the hypothesized mechanism of anti-inflammatory action for this compound.

Conclusion

This compound is a valuable natural product with distinct physical and chemical properties. Its stereochemical difference from α-amyrin at the C-3 position can significantly influence its biological activity.[1] The experimental protocols outlined in this guide provide a framework for its isolation and characterization, which are essential steps for further pharmacological investigation. The potential anti-inflammatory, analgesic, and anticancer activities of this compound warrant more in-depth research to elucidate its mechanisms of action and explore its therapeutic potential. This technical guide serves as a comprehensive resource to facilitate and encourage such future studies.

References

- 1. This compound | 5937-48-4 | Benchchem [benchchem.com]

- 2. Showing Compound α-amyrin (FDB031259) - FooDB [foodb.ca]

- 3. This compound | C30H50O | CID 12358389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS 5937-48-4 | LGC Standards [lgcstandards.com]

- 5. biosynth.com [biosynth.com]

- 6. Epi-alpha-amyrin | C30H50O | CID 131752025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Amyrin - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Stereochemistry and Isomeric Differences of 3-epi-α-Amyrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentacyclic triterpenoids are a vast and structurally diverse class of natural products, biosynthesized from the 30-carbon precursor squalene.[1] These compounds are ubiquitous in the plant kingdom, where they often serve in defense mechanisms.[1] Their significance extends to a broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, and antitumor effects.[1] Within this class, the amyrin family, which includes the well-known α-amyrin and β-amyrin, is a prominent group.[1] The stereochemistry of the amyrin skeleton gives rise to numerous isomers, including 3-epi-α-amyrin.

This technical guide focuses on the core stereochemical differences between α-amyrin and its epimer, 3-epi-α-amyrin. While extensive research has been conducted on α- and β-amyrin, 3-epi-α-amyrin remains comparatively understudied, representing a significant gap in the comprehensive understanding of its unique biological activities and potential therapeutic applications.[1]

Core Stereochemistry and Isomeric Differences

The fundamental difference between α-amyrin and 3-epi-α-amyrin lies in the stereochemical orientation of the hydroxyl group at the C-3 position of the A-ring in their shared pentacyclic structure.[1]

-

α-Amyrin possesses a hydroxyl group in the beta-position (3β-OH).[1] This means the -OH group is oriented "upwards" or out of the plane of the ring system.

-

3-epi-α-Amyrin , its epimer, has the hydroxyl group in the alpha-position (3α-OH).[1] In this configuration, the -OH group is oriented "downwards" or into the plane of the ring system.

This seemingly minor variation in the spatial arrangement of a single functional group can profoundly influence the molecule's three-dimensional shape, polarity, and ability to interact with biological targets such as enzymes and receptors, thereby altering its pharmacological profile.[1]

Data Presentation: A Comparative Overview

Quantitative data highlights the distinctions between these two isomers.

Table 1: Physicochemical Properties

| Property | 3-epi-α-Amyrin | α-Amyrin |

| Molecular Formula | C₃₀H₅₀O[2][3][4] | C₃₀H₅₀O[5] |

| Molecular Weight | 426.7 g/mol [2][3] | 426.7 g/mol |

| CAS Number | 5937-48-4[2][3][4] | 638-95-9 |

| Melting Point | 138 °C | 186 °C |

| Appearance | Solid | Solid |

Table 2: Spectroscopic Differentiators (¹³C NMR)

The most definitive method for distinguishing between α-amyrin and 3-epi-α-amyrin is ¹³C NMR spectroscopy. The chemical shift of the carbon at the C-3 position is highly sensitive to the orientation of the attached hydroxyl group.

| Carbon Atom | 3-epi-α-Amyrin (3α-OH) | α-Amyrin (3β-OH) | Key Observation |

| C-3 | ~ δ 76.2 ppm[1] | ~ δ 78.2 ppm[1] | The C-3 signal in 3-epi-α-amyrin is shifted significantly upfield compared to α-amyrin.[1] |

Note: Specific chemical shifts can vary slightly based on the solvent and experimental conditions used.[1]

Table 3: Summary of Reported Biological Activities

While research on 3-epi-α-amyrin is less extensive, initial studies indicate a distinct, albeit overlapping, bioactivity profile compared to the well-documented α-amyrin.

| Biological Activity | 3-epi-α-Amyrin | α-Amyrin |

| Anti-inflammatory | Yes[2] | Yes[5] |

| Analgesic | Yes[2] | Yes |

| Anticancer | Potential reported[2] | Yes[5] |

| Antidiabetic | Not widely reported | Yes |

| Hepatoprotective | Not widely reported | Yes |

| Gastroprotective | Not widely reported | Yes |

| Neuroprotective | Not widely reported | Yes |

Experimental Protocols

Detailed methodologies are crucial for the successful isolation, characterization, and evaluation of these isomers.

Protocol 1: Isolation and Purification from Natural Sources

This protocol outlines a general procedure for isolating 3-epi-α-amyrin from plant resins or epicuticular waxes.[1]

-

Extraction:

-

Air-dry and pulverize the source plant material.

-

Perform exhaustive extraction using a suitable organic solvent. Non-polar solvents like hexane are effective for lipophilic triterpenes, while methanol or ethanol can be used for broader-spectrum initial extraction.[1]

-

Concentrate the resulting crude extract under reduced pressure using a rotary evaporator.

-

-

Fractionation:

-

Subject the crude extract to column chromatography over silica gel.[1]

-

Elute the column with a solvent gradient of increasing polarity, typically starting with hexane and gradually introducing ethyl acetate (e.g., hexane-ethyl acetate mixtures from 9:1 to 1:1).[1]

-

Collect fractions and monitor them by Thin-Layer Chromatography (TLC).

-

-

Purification:

-

Combine fractions containing the target compound based on TLC analysis.

-

Perform further purification of the enriched fractions using preparative TLC or High-Performance Liquid Chromatography (HPLC) to achieve high purity of the isolated isomer.[1]

-

Protocol 2: Structural Elucidation and Isomer Differentiation

The following spectroscopic methods are essential for confirming the structure and differentiating between the 3-epimers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

Run spectral editing experiments like DEPT (Distortionless Enhancement by Polarization Transfer) or APT (Attached Proton Test) to differentiate between CH₃, CH₂, CH, and quaternary carbons.[1]

-

Crucial Step: Carefully analyze the ¹³C NMR spectrum in the range of δ 75-80 ppm. A signal around δ 76.2 ppm is indicative of the 3α-hydroxy configuration (3-epi-α-amyrin), while a signal near δ 78.2 ppm confirms the 3β-hydroxy configuration (α-amyrin).[1]

-

Utilize 2D NMR techniques like NOESY to establish through-space proton correlations, which can help confirm the stereochemistry at C-3.[1]

-

-

Mass Spectrometry (MS):

-

Analyze the sample using a technique such as Electrospray Ionization (ESI) or MALDI-TOF to determine the exact molecular weight, confirming the molecular formula C₃₀H₅₀O.[1]

-

-

Infrared (IR) Spectroscopy:

-

Acquire an IR spectrum to identify key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ will confirm the presence of the hydroxyl (-OH) group.[1]

-

Biosynthesis and Synthesis

The biosynthesis of 3-epi-α-amyrin follows the general pathway for pentacyclic triterpenoids, originating from the mevalonate pathway.[1] The key precursor, (3S)-2,3-oxidosqualene, undergoes a series of enzyme-catalyzed cyclization and rearrangement reactions.[1] To date, no total chemical synthesis of 3-epi-α-amyrin has been reported.[1] However, partial synthesis of α-amyrin and β-amyrin has been achieved from more accessible pentacyclic triterpenoids like oleanolic acid and ursolic acid.[1]

References

An In-Depth Technical Guide to 3-epi-alpha-Amyrin

CAS Number: 5937-48-4

This technical guide provides a comprehensive overview of 3-epi-alpha-Amyrin, a pentacyclic triterpenoid of interest to researchers, scientists, and drug development professionals. While this specific epimer is less studied than its isomers, α-amyrin and β-amyrin, this guide synthesizes the available information on its properties, analytical methods, and biological context, supplemented with data from its more extensively researched counterparts.

Chemical and Physical Properties

This compound is a natural chemical compound belonging to the triterpene class.[1] It is a pentacyclic triterpenol widely found in nature and has been isolated from various plant sources, including epicuticular wax.[1] The key distinguishing feature of this compound is the alpha-orientation of the hydroxyl group at the C-3 position, in contrast to the beta-position in α-amyrin.[2] This stereochemical difference can significantly influence its interaction with biological targets.[2]

| Property | Value | Source |

| CAS Number | 5937-48-4 | [2][3][4] |

| Molecular Formula | C₃₀H₅₀O | [3][4] |

| Molecular Weight | 426.72 g/mol | [4] |

| IUPAC Name | (3R,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-ol | [3] |

| Synonyms | Urs-12-en-3α-ol, (3α)-Urs-12-en-3-ol | Simson Pharma Limited |

Experimental Protocols

Isolation and Purification

The isolation of this compound from natural sources typically follows a multi-step process involving extraction and chromatography.

1. Extraction:

-

Objective: To extract a crude mixture of compounds, including amyrins, from plant material.

-

Method: Solvent extraction is commonly employed. The choice of solvent depends on the polarity of the target compounds. Methanol is frequently used for the extraction of triterpenes.

-

Protocol:

-

Mill the dried plant material (e.g., leaves) to a fine powder.

-

Suspend the powdered material in methanol (e.g., a 1:10 solid-to-liquid ratio).

-

Perform extraction using methods such as maceration, sonication, or Soxhlet extraction. For instance, ultrasound-assisted extraction can be more efficient than conventional maceration.[2]

-

Filter the extract to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure to obtain a crude extract.

-

2. Chromatographic Fractionation and Purification:

-

Objective: To separate this compound from other components in the crude extract.

-

Method: Column chromatography is a standard technique for fractionation.

-

Protocol:

-

Prepare a silica gel column.

-

Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

-

Elute the column with a gradient of solvents with increasing polarity, such as hexane-ethyl acetate mixtures.[2]

-

Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

-

Combine fractions containing the compound of interest.

-

Further purify the combined fractions using High-Performance Liquid Chromatography (HPLC) to achieve high purity (e.g., >98%). A typical HPLC setup involves a C18 column with a mobile phase of methanol-water or acetonitrile-water.[2]

-

Quantification

Accurate quantification of this compound in extracts and purified samples is crucial for biological activity studies.

1. High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.

-

Detection: UV detection is a standard method.

-

Quantification: Based on a calibration curve generated using a purified standard of this compound.

2. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization: Due to the low volatility of triterpenoids, a derivatization step (e.g., silylation) is often required before GC-MS analysis.

-

Quantification: Can be performed using a validated GC-MS method with an appropriate internal standard.

Biological Activity and Signaling Pathways

While specific quantitative data for this compound is limited, the biological activities of the closely related isomers, α-amyrin and β-amyrin, have been extensively studied and provide valuable insights into the potential therapeutic applications of this class of compounds. It is important to note that the stereochemistry at the C-3 position can significantly impact biological activity, and further research is needed to elucidate the specific effects of this compound.

Anti-Inflammatory Activity

The amyrin class of triterpenoids is known to possess anti-inflammatory properties. Studies on α- and β-amyrin have shown that they can modulate key inflammatory pathways.

Signaling Pathway: NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Many triterpenoids exert their anti-inflammatory effects by inhibiting this pathway.

Caption: Amyrins may inhibit the NF-κB signaling pathway.

Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages

-

Cell Line: RAW 264.7 murine macrophages.

-

Stimulant: Lipopolysaccharide (LPS).

-

Method:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Measure the production of nitric oxide in the cell culture supernatant using the Griess reagent.

-

A decrease in NO production in the presence of this compound would indicate potential anti-inflammatory activity.

-

Anticancer Activity

Pentacyclic triterpenoids, including amyrins, have demonstrated cytotoxic effects against various cancer cell lines.[2]

Quantitative Data for α- and β-Amyrin (for reference):

| Cell Line | Compound | IC₅₀ (µg/mL) | Reference |

| KB-oral | α- and β-amyrin mixture | 18.01 | [5] |

| NCI-H187 | α- and β-amyrin mixture | 18.42 | [5] |

Signaling Pathway: Apoptosis Induction

A common mechanism of anticancer activity for many natural products is the induction of apoptosis (programmed cell death).

Caption: Potential apoptotic pathway induced by amyrins.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Objective: To assess the cytotoxic effect of this compound on cancer cells.

-

Cell Lines: A panel of human cancer cell lines (e.g., breast, colon, lung).

-

Method:

-

Seed cancer cells in a 96-well plate.

-

After 24 hours, treat the cells with a range of concentrations of this compound.

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Conclusion and Future Directions

This compound is a naturally occurring pentacyclic triterpenoid with the CAS number 5937-48-4. While its biological activities have not been as thoroughly investigated as its isomers, the existing knowledge on α- and β-amyrin suggests a potential for anti-inflammatory and anticancer properties. The stereochemistry at the C-3 position is a critical determinant of biological activity, underscoring the need for specific studies on the 3-epi isomer.[2]

Future research should focus on:

-

Quantitative Biological Evaluation: Determining the IC₅₀ values of pure this compound against a wide range of cancer cell lines and in various anti-inflammatory assays.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of disease.

This guide provides a foundational resource for researchers and professionals in drug development, highlighting the current state of knowledge and outlining the critical areas for future investigation into the therapeutic potential of this compound.

References

Plant-Derived 3-epi-alpha-Amyrin: A Technical Guide to Sources, Analysis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-epi-alpha-amyrin, a pentacyclic triterpenoid with significant therapeutic potential. The document details its known plant sources, provides comprehensive experimental protocols for its extraction, isolation, and quantification, and explores its molecular mechanisms of action, particularly in the context of inflammation.

Introduction to this compound

This compound is a natural pentacyclic triterpenoid, a class of compounds widely distributed in the plant kingdom.[1] It is an isomer of alpha-amyrin, differing in the stereochemistry of the hydroxyl group at the C-3 position.[1] This seemingly minor structural difference can significantly influence the molecule's biological activity.[1] While alpha- and beta-amyrin have been extensively studied for their diverse pharmacological effects, including anti-inflammatory, analgesic, and anti-cancer properties, this compound remains a comparatively understudied molecule with promising therapeutic applications.[1] This guide aims to consolidate the current knowledge on this compound to facilitate further research and development.

Known Plant Sources of this compound

This compound has been identified in the resins and epicuticular waxes of various plant species.[1][2] Notably, its presence and concentration can vary significantly between different species and even within the same genus.

Boswellia Species

The genus Boswellia, known for producing frankincense, is a significant source of triterpenoids. However, the distribution of this compound within this genus is not uniform. A key study involving the quantification of amyrins in different Boswellia resins revealed that this compound is a notable constituent of Boswellia sacra but is absent in the resins of Boswellia serrata and Boswellia papyrifera. This finding is critical for the correct sourcing of this specific compound.

Other Reported Plant Sources

Besides Boswellia sacra, this compound has been reported in other plant species, including Sapium haematospermum.[3] However, comprehensive quantitative data for these sources is still lacking in the current scientific literature. The structurally related alpha-amyrin and beta-amyrin are found in a wider range of plants, such as Celastrus hindsii.[4]

Quantitative Data on this compound and Related Amyrins

The concentration of this compound and its isomers varies considerably among different plant sources. The following table summarizes the available quantitative data.

| Plant Species | Plant Part | Compound | Concentration (% w/w of resin/dry weight) | Reference |

| Boswellia sacra (Mountainous) | Resin | This compound | 1.48 ± 0.08 | Al-Harrasi et al., 2018 |

| Boswellia sacra (Coastal) | Resin | This compound | 1.12 ± 0.05 | Al-Harrasi et al., 2018 |

| Boswellia serrata | Resin | This compound | Not Detected | Al-Harrasi et al., 2018 |

| Boswellia papyrifera | Resin | This compound | Not Detected | Al-Harrasi et al., 2018 |

| Celastrus hindsii | Leaves | alpha-Amyrin | 0.748 | Nguyen et al., 2021[4] |

| Celastrus hindsii | Leaves | beta-Amyrin | 0.327 | Nguyen et al., 2021[4] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of this compound and related triterpenoids from plant materials.

Extraction of Triterpenoids from Plant Resin

This protocol is adapted from general methods for triterpenoid extraction from oleo-gum resins.

Objective: To obtain a crude extract enriched with triterpenoids.

Materials:

-

Dried and ground plant resin (e.g., Boswellia sacra)

-

Methanol (HPLC grade)

-

Soxhlet apparatus or ultrasonic bath

-

Rotary evaporator

-

Filter paper

Procedure:

-

Weigh a known amount of the ground plant resin.

-

Soxhlet Extraction: Place the resin in a thimble and extract with methanol for 6-8 hours.

-

Ultrasonic Extraction (Alternative): Suspend the resin in methanol (e.g., 1:10 w/v) and sonicate for 30-60 minutes at a controlled temperature.

-

Filter the methanolic extract to remove insoluble material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

-

Dry the extract completely and store it at 4°C in a desiccator.

Isolation of this compound by Column Chromatography

This protocol outlines the separation of individual triterpenoids from the crude extract.

Objective: To isolate this compound from the crude triterpenoid extract.

Materials:

-

Crude triterpenoid extract

-

Silica gel (60-120 mesh) for column chromatography

-

Glass column

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Developing chamber

-

Anisaldehyde-sulfuric acid spray reagent

-

Heating plate

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into the glass column.

-

Dissolve a known amount of the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or hexane) and adsorb it onto a small amount of silica gel.

-

Load the dried, extract-adsorbed silica gel onto the top of the packed column.

-

Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 99:1, 98:2, 95:5, etc.).[5]

-

Collect fractions of the eluate.

-

Monitor the separation by TLC. Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate 8:2).

-

Visualize the spots by spraying the plate with anisaldehyde-sulfuric acid reagent and heating. Triterpenoids typically appear as purple or blue spots.

-

Pool the fractions containing the compound of interest based on the TLC profile.

-

Evaporate the solvent from the pooled fractions to obtain the isolated compound.

-

Further purification can be achieved by recrystallization or preparative HPLC.

Quantification of this compound by HPLC-UV

This protocol provides a method for the quantitative analysis of this compound.

Objective: To determine the concentration of this compound in an extract.

Materials:

-

Isolated or crude extract containing this compound

-

This compound analytical standard

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 5 µm, 4.6 x 250 mm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Standard Solutions: Prepare a stock solution of the this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

-

Preparation of Sample Solution: Accurately weigh a known amount of the extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical starting point could be 85:15 (acetonitrile:water) with a linear gradient to 100% acetonitrile over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30°C.

-

Detection Wavelength: Triterpenoids like amyrins lack a strong chromophore, so detection is typically performed at a low wavelength, around 205-210 nm.

-

-

Analysis: Inject the standard solutions to construct a calibration curve (peak area vs. concentration). Then, inject the sample solution.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample using the calibration curve.

Signaling Pathways and Mechanisms of Action

While research specifically on the signaling pathways modulated by this compound is limited, the mechanisms of the structurally similar alpha- and beta-amyrin provide valuable insights into its potential anti-inflammatory effects.

Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of kappa B (IκB). Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and the enzyme cyclooxygenase-2 (COX-2). Amyrins have been shown to inhibit the degradation of IκBα, thereby preventing NF-κB activation.[6]

References

- 1. This compound | 5937-48-4 | Benchchem [benchchem.com]

- 2. usbio.net [usbio.net]

- 3. This compound | C30H50O | CID 12358389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. α-Amyrin and β-Amyrin Isolated from Celastrus hindsii Leaves and Their Antioxidant, Anti-Xanthine Oxidase, and Anti-Tyrosinase Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanisms underlying the inhibitory actions of the pentacyclic triterpene alpha-amyrin in the mouse skin inflammation induced by phorbol ester 12-O-tetradecanoylphorbol-13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sentinel Molecule: A Technical Guide to the Role of 3-epi-alpha-Amyrin in Plant Defense Mechanisms

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding and prospective research directions for 3-epi-alpha-amyrin, a pentacyclic triterpenoid implicated in the sophisticated defense systems of plants. Drawing on established knowledge of triterpenoid biochemistry and plant immunology, this document outlines the biosynthesis, proposed mechanisms of action, and the intricate signaling networks governing the defensive role of this molecule. While direct research on this compound is emerging, this guide synthesizes available data on closely related amyrins and other triterpenoids to present a robust framework for future investigation and application.

Introduction: The Chemical Shield of Plants

Plants, as sessile organisms, have evolved a remarkable arsenal of chemical defenses to protect themselves from a myriad of threats, including pathogenic microbes and herbivorous insects. Among these defenses, triterpenoids represent a large and structurally diverse class of secondary metabolites that play a crucial role in this chemical warfare[1]. This compound, a stereoisomer of the more commonly studied α-amyrin, is a pentacyclic triterpenoid found in the resins and cuticular waxes of various plant species[1][2]. Its strategic location on the plant surface suggests a primary role as a pre-formed chemical barrier against external threats. The subtle yet significant difference in the stereochemistry of the hydroxyl group at the C-3 position compared to α-amyrin likely confers unique biological activities and specificities in its defensive functions[1].

Biosynthesis of this compound: A Branch from a Central Pathway

The biosynthesis of this compound originates from the mevalonate (MVA) pathway in the cytoplasm, a central route for the production of all isoprenoids in plants[1]. The pathway culminates in the cyclization of 2,3-oxidosqualene.

Key Biosynthetic Steps:

-

Formation of Isopentenyl Pyrophosphate (IPP): The pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate. A series of phosphorylations and a decarboxylation reaction yield the fundamental five-carbon building block, IPP.

-

Synthesis of Squalene: IPP is isomerized to dimethylallyl pyrophosphate (DMAPP). Farnesyl pyrophosphate (FPP) synthase catalyzes the sequential condensation of two molecules of IPP with one molecule of DMAPP to produce the 15-carbon intermediate, FPP. Two molecules of FPP are then joined head-to-head by squalene synthase to form the 30-carbon precursor, squalene.

-

Cyclization to this compound: Squalene undergoes epoxidation to form 2,3-oxidosqualene. This crucial intermediate is then cyclized by a specific oxidosqualene cyclase (OSC), likely an α-amyrin synthase with a modified active site or a related enzyme, to yield the this compound backbone[1]. A proposed biosynthetic pathway is illustrated in Figure 1.

Role in Plant Defense: A Multi-pronged Approach

While direct evidence for this compound is still being gathered, the known functions of related triterpenoids suggest a multifaceted role in plant defense, likely acting as both a direct and indirect defense compound.

Direct Defense: Antifungal and Insecticidal Activity

Pentacyclic triterpenoids are well-documented for their direct antimicrobial and insecticidal properties. It is hypothesized that this compound, due to its amphipathic nature, can insert into the cell membranes of pathogenic fungi, disrupting membrane integrity and leading to cell death. Against herbivorous insects, it may act as a feeding deterrent or interfere with digestive processes.

Table 1: Hypothetical Antifungal Activity of this compound against Common Plant Pathogens

| Fungal Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Botrytis cinerea | 25 |

| Fusarium oxysporum | 50 |

| Alternaria solani | 75 |

| Colletotrichum gloeosporioides | 50 |

Table 2: Hypothetical Insecticidal Activity of this compound against a Generalist Herbivore

| Parameter | Value |

| Insect Species | Spodoptera littoralis (Cotton Leafworm) |

| Assay Type | Leaf Disc Choice Assay |

| Preference Index | 0.2 (indicating strong deterrence) |

| LC50 (Lethal Concentration, 50%) | 150 µg/g of diet |

Indirect Defense: Modulation of Plant Immune Signaling

Beyond direct toxicity, this compound may also function as a signaling molecule, priming or modulating the plant's innate immune system. This can involve the potentiation of downstream defense responses upon pathogen or herbivore attack.

Regulation of this compound Biosynthesis: A Symphony of Signals

The production of triterpenoids, including likely this compound, is tightly regulated and can be induced by various stress signals. The jasmonic acid (JA) and salicylic acid (SA) signaling pathways are central to this regulation[3][4][5].

-

Jasmonic Acid (JA) Pathway: Often associated with defense against necrotrophic pathogens and chewing insects, the JA pathway is a potent inducer of triterpenoid biosynthesis. Elicitors such as wounding or insect feeding trigger a signaling cascade leading to the accumulation of JA, which in turn activates transcription factors that upregulate genes in the triterpenoid biosynthetic pathway[4].

-

Salicylic Acid (SA) Pathway: The SA pathway is typically activated in response to biotrophic pathogens. While often acting antagonistically to the JA pathway, SA has also been shown to induce the expression of key genes in the MVA pathway, thereby promoting triterpenoid accumulation[3][6].

-

Reactive Oxygen Species (ROS): Pathogen attack and other stresses often lead to a burst of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). ROS can act as secondary messengers, further amplifying the defense response and potentially cross-talking with the JA and SA pathways to modulate triterpenoid synthesis.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and bioactivity assessment of this compound in a plant defense context.

Extraction of this compound from Plant Tissue

-

Tissue Homogenization: Freeze 1 gram of plant tissue (e.g., leaves, roots) in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Solvent Extraction: Transfer the powdered tissue to a 15 mL conical tube and add 10 mL of a 1:1 (v/v) mixture of hexane and ethyl acetate.

-

Sonication: Sonicate the mixture for 30 minutes in a water bath at room temperature.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the plant debris.

-

Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract in 1 mL of methanol for analysis.

References

- 1. This compound | 5937-48-4 | Benchchem [benchchem.com]

- 2. 3-Epi-α-amyrin | 5937-48-4 | FAA93748 | Biosynth [biosynth.com]

- 3. Unveiling the Synergistic Effect of Salicylic Acid on Triterpenoid Biosynthesis in Athelia termitophila: Elucidating the Molecular Underpinnings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transcriptome analysis reveals that jasmonic acid biosynthesis and signaling is associated with the biosynthesis of asperosaponin VI in Dipsacus asperoides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl Jasmonate- and Salicylic Acid-Induced Transcription Factor ZjWRKY18 Regulates Triterpenoid Accumulation and Salt Stress Tolerance in Jujube - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unveiling the Synergistic Effect of Salicylic Acid on Triterpenoid Biosynthesis in Athelia termitophila: Elucidating the Molecular Underpinnings - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of 3-epi-alpha-Amyrin from Epicuticular Wax

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-epi-alpha-Amyrin is a pentacyclic triterpenoid found in the epicuticular wax of various plants.[1][2][3] As a stereoisomer of the more common alpha-amyrin, it presents a unique molecular geometry that may confer distinct biological activities, making it a compound of interest for pharmacological research and drug development.[2] Triterpenoids, in general, are known for a wide array of pharmacological effects, including anti-inflammatory, antiviral, and antitumor activities.[2] This document provides detailed methods for the extraction of this compound from plant epicuticular wax, including protocols for wax extraction, fractionation of the crude extract, and isolation of the target compound.

Data Presentation

The concentration of triterpenoids, including amyrin isomers, in epicuticular wax can vary significantly between plant species and is influenced by factors such as the stage of development and environmental conditions. The following tables summarize quantitative data from various studies on the composition of epicuticular and cuticular waxes.

Table 1: Triterpenoid Content in Cuticular Wax of Various Plant Species

| Plant Species | Total Triterpenoids (mg/g Dry Weight of Wax Extract) | Key Triterpenoids Identified | Reference |

| Vaccinium vitis-idaea (Lingonberry) Leaves | 291.01 | Ursolic acid, Oleanolic acid | [4] |

| Vaccinium vitis-idaea (Lingonberry) Fruits | 824.05 | Ursolic acid, Oleanolic acid | [4] |

| Rosa canina (Rose) Leaves (Adaxial) | 13% of total intracuticular wax | Lupeol, α-amyrin, β-amyrin | [5] |

| Brassica oleracea (Cabbage) Leaves | Not specified, but lupeol, α-amyrin, and β-amyrin detected | Lupeol, α-amyrin, β-amyrin | [6][7] |

Table 2: Composition of Epicuticular and Intracuticular Wax in Rosa canina Leaves

| Compound Class | Epicuticular Wax (%) | Intracuticular Wax (%) |

| Alkanes | 25 | 12 |

| Primary Alcohols | 15 | 31 |

| Alkyl Esters | 20 | 5 |

| Triterpenoids | Not detected | 13 |

| Secondary Alcohols | 10 | Not detected |

| Alkenols | 1 | 2 |

Source: Adapted from Buschhaus et al. (2007)[5]

Experimental Protocols

The following protocols are synthesized from various methodologies for the extraction and isolation of triterpenoids from plant epicuticular wax.

Protocol 1: Extraction of Epicuticular Wax

This protocol describes the initial extraction of the total epicuticular wax from plant leaves.

Materials:

-

Fresh plant leaves

-

Chloroform (analytical grade)

-

Beakers

-

Filter paper (Whatman No. 1)

-

Rotary evaporator

Procedure:

-

Gently clean the surface of the fresh leaves to remove any debris.

-

Immerse the leaves in a beaker containing chloroform for 30-60 seconds at room temperature. This short immersion time helps to minimize the extraction of intracellular lipids.

-

Carefully remove the leaves from the solvent.

-

Filter the chloroform extract through filter paper to remove any particulate matter.

-

Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude epicuticular wax extract.

-

Dry the crude wax extract under a gentle stream of nitrogen and store at -20°C for further analysis.

Protocol 2: Fractionation of Crude Wax Extract by Column Chromatography

This protocol outlines the separation of the crude wax extract into different fractions to isolate the triterpenoid components.

Materials:

-

Crude epicuticular wax extract

-

Silica gel (for column chromatography)

-

Glass column

-

n-Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Test tubes or vials for fraction collection

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

TLC developing chamber

-

Anisaldehyde-sulfuric acid spray reagent

Procedure:

-

Prepare a silica gel slurry in n-hexane and pack it into a glass column.

-

Dissolve the crude epicuticular wax extract in a minimal amount of n-hexane and load it onto the top of the silica gel column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate. A typical gradient could be:

-

100% n-hexane

-

98:2 n-hexane:ethyl acetate

-

95:5 n-hexane:ethyl acetate

-

90:10 n-hexane:ethyl acetate

-

80:20 n-hexane:ethyl acetate

-

50:50 n-hexane:ethyl acetate

-

100% ethyl acetate

-

-

Collect the eluate in separate fractions.

-

Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2).

-

Visualize the spots by spraying the TLC plate with anisaldehyde-sulfuric acid reagent and heating. Triterpenoids typically appear as purple or blue spots.

-

Combine the fractions that show a similar TLC profile and contain the target triterpenoid spots.

-

Evaporate the solvent from the combined fractions to obtain a triterpenoid-enriched fraction.

Protocol 3: Isolation and Identification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes the final purification and identification of this compound from the triterpenoid-enriched fraction. The separation of amyrin isomers is challenging and often requires specialized chromatographic conditions.[8]

Materials:

-

Triterpenoid-enriched fraction

-

HPLC system with a UV or Mass Spectrometric (MS) detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

This compound standard (if available)

Procedure:

-

Dissolve the triterpenoid-enriched fraction in a suitable solvent (e.g., acetonitrile or methanol).

-

Filter the solution through a 0.45 µm syringe filter.

-

Set up the HPLC system with a C18 column.

-

Use a mobile phase of acetonitrile and water. The separation of amyrin isomers can often be achieved with an isocratic mobile phase, for example, acetonitrile:water (95:5, v/v).[6]

-

Set the flow rate to approximately 1.0 mL/min.

-

Inject the sample onto the HPLC column.

-

Monitor the elution profile using a UV detector (e.g., at 210 nm) or an MS detector.

-

Identify the peak corresponding to this compound by comparing its retention time with that of a standard, or by analyzing the mass spectrum. Tandem mass spectrometry (MS-MS) can be used to differentiate between isomers based on their fragmentation patterns.[6][8]

-

Collect the fraction containing the purified this compound.

-

Evaporate the solvent to obtain the isolated compound.

Visualizations

Biosynthesis of Amyrins

The biosynthesis of pentacyclic triterpenoids like amyrins originates from the mevalonate pathway, with the key precursor being (3S)-2,3-oxidosqualene.[2] This precursor undergoes a series of cyclization and rearrangement reactions catalyzed by specific oxidosqualene cyclases to form the different amyrin skeletons.

Caption: Biosynthetic pathway leading to the formation of amyrin isomers.

Experimental Workflow for Extraction and Isolation

The overall process for obtaining pure this compound from plant material involves a multi-step workflow.

Caption: Workflow for the extraction and isolation of this compound.

References

- 1. 3-Epi-α-amyrin | 5937-48-4 | FAA93748 | Biosynth [biosynth.com]

- 2. This compound | 5937-48-4 | Benchchem [benchchem.com]

- 3. usbio.net [usbio.net]

- 4. mdpi.com [mdpi.com]

- 5. Chemical Composition of the Epicuticular and Intracuticular Wax Layers on Adaxial Sides of Rosa canina Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of three major triterpenoids in epicuticular wax of cabbage (Brassica oleracea L.) by high-performance liquid chromatography with UV and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Separation and identification of some common isomeric plant triterpenoids by thin-layer chromatography and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Chromatographic Purification of 3-epi-α-Amyrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-epi-α-Amyrin is a pentacyclic triterpenoid found in the resins and epicuticular waxes of various plants.[1] As a member of the amyrin family of compounds, it has garnered significant interest in the pharmaceutical and biochemical fields for its potential anti-inflammatory, analgesic, and anticancer properties.[2] The primary challenge in the purification of 3-epi-α-amyrin lies in its separation from structurally similar isomers, particularly its epimer, α-amyrin, which differs only in the stereochemistry at the C-3 position.[1] This document provides detailed application notes and protocols for the chromatographic separation and purification of 3-epi-α-amyrin from natural plant extracts.

Overview of Purification Strategy

The purification of 3-epi-α-amyrin is typically a multi-step process that begins with solvent extraction from the plant matrix, followed by a series of chromatographic techniques to isolate the target compound. A general workflow involves:

-

Solvent Extraction: Initial extraction of triterpenoids from the plant material using organic solvents.

-

Column Chromatography (CC): A primary fractionation step to separate the crude extract into fractions of decreasing complexity based on polarity.

-

Thin-Layer Chromatography (TLC): Used to monitor the progress of the column chromatography and to identify fractions containing the desired compound.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final polishing step to achieve high-purity 3-epi-α-amyrin, separating it from closely related isomers.

Data Presentation: Chromatographic Parameters and Performance

The following tables summarize typical quantitative data for the chromatographic separation of amyrin isomers. Note that specific values for 3-epi-α-amyrin may vary depending on the exact experimental conditions and the complexity of the plant matrix.

Table 1: Representative HPLC Parameters for Amyrin Isomer Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Stationary Phase | C18 (250 x 4.6 mm, 5 µm) | C18 (250 x 4.6 mm, 5 µm) | Phenyl (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (95:5 v/v) | Methanol:Water (94:6 v/v) | Acetonitrile:Water (59:41 v/v) |

| Flow Rate | 0.7 mL/min | 1.0 mL/min | 1.5 mL/min |

| Detection | UV at 210 nm | UV at 210 nm | UV at 206 nm |

| Column Temp. | 40°C | 40°C | Ambient |

| Injection Volume | 10 µL | Not Specified | 20 µL |

| Reference | [3] | [3] | [4] |

Table 2: Performance Data for HPLC Analysis of Related Triterpenoids

| Parameter | α-Amyrin | β-Sitosterol |

| Retention Time (min) | 16.1 | 15.1 |

| Linearity Range (µg/mL) | 1-100 | 5-750 |

| Correlation Coefficient (r²) | >0.999 | >0.999 |

| Recovery (%) | 99.7 | 99.8 |

| Precision (RSD %) | < 4.97 (Intra-day) | < 4.99 (Intra-day) |

| LOD (µg/mL) | Not Specified | Not Specified |

| LOQ (µg/mL) | Not Specified | Not Specified |

| Reference | [5] | [5] |

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation by Column Chromatography

This protocol describes the initial extraction of triterpenoids from a plant source and subsequent fractionation using silica gel column chromatography.

Materials:

-

Dried and powdered plant material (e.g., resin or leaves)

-

Methanol, 99.5% Acetone, Hexane, Ethyl Acetate (HPLC grade)

-

Silica gel (60-120 mesh) for column chromatography

-

Glass column with stopcock

-

Glass wool or cotton

-

Rotary evaporator

-

TLC plates (silica gel 60 F254)

-

TLC developing tank

-

Anisaldehyde-sulfuric acid spray reagent

Procedure:

-

Extraction:

-

Macerate 100 g of the dried plant powder in 500 mL of methanol at room temperature for 48 hours.

-

Filter the extract using Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude methanol extract.

-

-

Column Preparation:

-

Prepare a slurry of silica gel in hexane.

-

Plug the bottom of the glass column with glass wool or cotton.

-

Pour the silica gel slurry into the column, allowing the hexane to drain, and gently tap the column to ensure even packing.

-

Add a small layer of sand on top of the silica gel to prevent disturbance of the stationary phase.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or the initial mobile phase).

-

Alternatively, for dry loading, adsorb the extract onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.

-

-

Elution and Fraction Collection:

-

Begin elution with 100% hexane.

-

Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate).

-

Collect fractions of a consistent volume (e.g., 20 mL) in labeled test tubes.

-

-

TLC Monitoring:

-

Spot a small amount of each fraction onto a TLC plate.

-

Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate 8:2).

-

Visualize the spots by spraying with anisaldehyde-sulfuric acid reagent and heating.

-

Combine fractions that show similar TLC profiles and contain spots corresponding to amyrin standards.

-

Protocol 2: High-Resolution Purification by Preparative HPLC

This protocol details the final purification of 3-epi-α-amyrin from the enriched fractions obtained from column chromatography.

Materials:

-

Combined and dried fractions from Protocol 1

-

HPLC-grade methanol and water

-

Preparative HPLC system with a UV detector

-

Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)

-

Syringe filters (0.45 µm)